molecular formula C19H19N5O2S2 B2658663 N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898462-57-2

N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2658663
CAS No.: 898462-57-2
M. Wt: 413.51
InChI Key: HZLMQMTYYNGBQG-UHFFFAOYSA-N
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Description

N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Phenylureido Group: The phenylureido group is introduced by reacting the thiadiazole intermediate with phenyl isocyanate.

    Attachment of Phenethyl Side Chain: The final step involves the reaction of the intermediate with phenethylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the phenylureido group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

N-phenethyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can be compared with other thiadiazole derivatives, such as:

  • N-phenethyl-2-(3-phenylureido)thiazole-4-carboxamide
  • 4-methyl-N-phenethyl-2-(3-phenylureido)thiazole-5-carboxamide

These compounds share similar structural features but differ in the specific substituents attached to the thiadiazole ring. The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c25-16(20-12-11-14-7-3-1-4-8-14)13-27-19-24-23-18(28-19)22-17(26)21-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLMQMTYYNGBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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